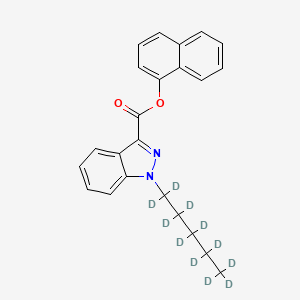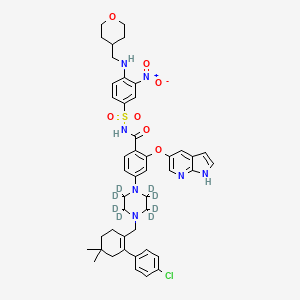
Venetoclax-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Venetoclax-d8, also known as ABT-199-d8, is a deuterium-labeled derivative of Venetoclax. Venetoclax is a highly potent, selective, and orally bioavailable B-cell lymphoma-2 (Bcl-2) inhibitor. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies, due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Venetoclax-d8 involves the incorporation of deuterium atoms into the Venetoclax molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Venetoclax, with the key difference being the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3) .
Industrial Production Methods
Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates and their subsequent coupling to form the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Venetoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Venetoclax-d8 is widely used in scientific research due to its stability and traceability. Some of its key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venetoclax in biological systems.
Metabolic Studies: The deuterium labeling allows for the precise tracking of metabolic pathways and the identification of metabolites.
Drug Development: this compound is used in the development of new therapeutic agents, particularly in the field of oncology.
Biological Research: It is used to study the mechanisms of action of Bcl-2 inhibitors and their effects on cancer cells .
Mecanismo De Acción
Venetoclax-d8 exerts its effects by inhibiting the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). By binding to Bcl-2, this compound prevents the protein from inhibiting the apoptotic pathway, thereby promoting the death of cancer cells. This mechanism is particularly effective in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .
Comparación Con Compuestos Similares
Similar Compounds
Navitoclax (ABT-263): Another Bcl-2 inhibitor, but less selective compared to Venetoclax.
Obatoclax (GX15-070): A pan-Bcl-2 inhibitor with broader activity but higher toxicity.
ABT-737: A precursor to Venetoclax with similar activity but limited oral bioavailability .
Uniqueness
Venetoclax-d8 stands out due to its high selectivity for Bcl-2, oral bioavailability, and the stability provided by deuterium labeling. These properties make it an invaluable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C45H50ClN7O7S |
|---|---|
Peso molecular |
876.5 g/mol |
Nombre IUPAC |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2 |
Clave InChI |
LQBVNQSMGBZMKD-JYSKPPGCSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H] |
SMILES canónico |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


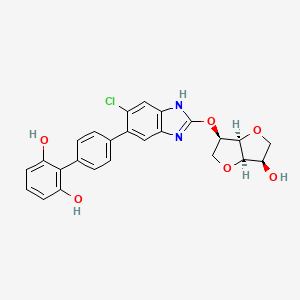
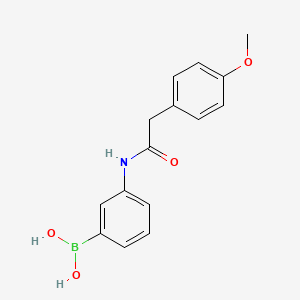

![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

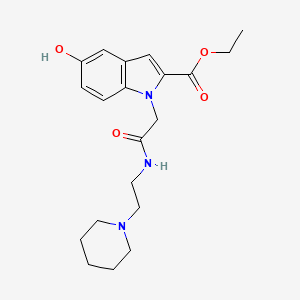
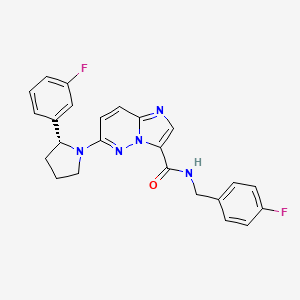

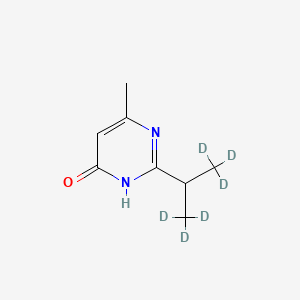

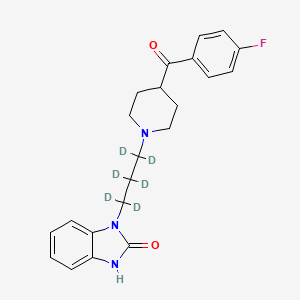
methyl dihydrogen phosphate](/img/structure/B12416408.png)

